molecular formula C8H7BrO2 B1266419 4-Bromo-3-methylbenzoic acid CAS No. 7697-28-1

4-Bromo-3-methylbenzoic acid

Cat. No. B1266419
CAS RN: 7697-28-1
M. Wt: 215.04 g/mol
InChI Key: KWVXDZLVCISXIB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 4-Bromo-3-methylbenzoic acid and related compounds typically involves strategies such as halogenation, esterification, and catalytic oxidation. While specific studies on the synthesis of 4-Bromo-3-methylbenzoic acid were not directly identified, related research provides insights into analogous synthesis processes. For instance, the synthesis of 4-amino-3-nitrobenzoic acid methyl ester via Fischer esterification demonstrates a one-pot reaction approach that could be adapted for synthesizing brominated benzoic acid derivatives (Kam et al., 2020). Moreover, the direct synthesis of 3-(bromomethylene)isobenzofuran-1(3H)-ones from 2-alkynylbenzoic acids through regioselective bromocyclization highlights the utility of bromine in constructing complex molecular frameworks (Zheng et al., 2019).

Molecular Structure Analysis

The molecular structure of 4-Bromo-3-methylbenzoic acid features a bromo substituent at the 4-position and a methyl group at the 3-position of the benzoic acid ring. This structural arrangement influences its chemical reactivity and the types of chemical reactions it can undergo. While specific analyses of its molecular structure were not found, studies on similar compounds, such as the analysis of supramolecular assemblies of 3,5-dihydroxybenzoic acid and its bromo derivative, provide insights into how substituents like bromo and methyl groups affect molecular interactions and assembly (Varughese & Pedireddi, 2006).

Chemical Reactions and Properties

The bromo and methyl groups on the benzoic acid ring of 4-Bromo-3-methylbenzoic acid confer specific chemical properties, enabling it to participate in various organic reactions. These include electrophilic aromatic substitution, where the bromo group serves as a directing group, and nucleophilic acyl substitution facilitated by the carboxylic acid functionality. Although direct references to its chemical reactions were not identified, the synthesis of related compounds, such as methyl 4-bromo-2-methoxybenzoate, illustrates the potential reactions 4-Bromo-3-methylbenzoic acid might undergo, including bromination and esterification (Bing-he, 2008).

Scientific Research Applications

Thermochemical Properties and Solubility

  • Thermochemical Analysis : 4-Bromo-3-methylbenzoic acid has been studied for its thermochemical properties, including vapor pressures, melting temperatures, and enthalpies of fusion. This research helps understand its interactions in various phases and its solubility in different solvents (Zherikova et al., 2016).

Synthesis and Chemical Reactions

  • Preparation and Reactions : Various synthesis methods and reactions involving 4-Bromo-3-methylbenzoic acid have been explored. For instance, studies have described the synthesis of this compound from different intermediates and reactions like bromination, and investigated its use in creating other chemical compounds (Bunnett & Rauhut, 2003).

Pharmaceutical and Biological Research

  • Cancer Treatment Research : Research has involved synthesizing derivatives of 4-Bromo-3-methylbenzoic acid for use in cancer treatment. This demonstrates its potential application in developing novel pharmaceutical compounds (Laak & Scharf, 1989).
  • Medicinal Chemistry : The compound has been used in medicinal chemistry research, particularly in the synthesis of benzoylguanidines, which have applications in treating conditions like myocardial infarction (Baumgarth, Beier, & Gericke, 1997).

Photodynamic Therapy

  • Photodynamic Therapy for Cancer : Some derivatives of 4-Bromo-3-methylbenzoic acid are being researched for their potential in photodynamic therapy, a treatment method for cancer. This involves the study of compounds like zinc phthalocyanine substituted with derivatives of this acid (Pişkin, Canpolat, & Öztürk, 2020).

Organic Chemistry and Synthesis

  • Role in Organic Synthesis : 4-Bromo-3-methylbenzoic acid has been used in organic synthesis, demonstrating its role as a versatile building block in the creation of various organic compounds (Jablonkai & Keglevich, 2015).

Environmental Applications

  • Environmental Studies : There is interest in understanding the environmental behavior and properties of compounds like 4-Bromo-3-methylbenzoic acid. This includes studies on its solubility and interactions in different environmental conditions (Liu et al., 2020).

Safety And Hazards

4-Bromo-3-methylbenzoic acid is considered hazardous. It is harmful if swallowed and causes skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

3-Bromo-4-methylbenzoic acid, a compound similar to 4-Bromo-3-methylbenzoic acid, has been used in the synthesis of biphenyl amides, 2-benzazepine-4-acetic acid derivative, as an analog of the potent, nonpeptide GPIIb/IIIa antagonist, O-spiro C-aryl glucosides . This suggests that 4-Bromo-3-methylbenzoic acid could potentially have similar applications in the future.

properties

IUPAC Name

4-bromo-3-methylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrO2/c1-5-4-6(8(10)11)2-3-7(5)9/h2-4H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWVXDZLVCISXIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20227752
Record name 4-Bromo-3-methylbenzoic acid
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Molecular Weight

215.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

4-Bromo-3-methylbenzoic acid

CAS RN

7697-28-1
Record name 4-Bromo-3-methylbenzoic acid
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Record name 4-Bromo-3-methylbenzoic acid
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Record name 4-Bromo-3-methylbenzoic acid
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Record name 4-bromo-3-methylbenzoic acid
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Record name 4-Bromo-3-methylbenzoic acid
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Synthesis routes and methods I

Procedure details

A suspension of compound of Example 1a (73 g, 0.483 mol) in water (411 mL) and 47% HBr (486 mL) was stirred at 25° C. for 1 h and then the reaction mixture was cooled to −2° C. A solution of sodium nitrate (32 g, 0.463 mol) in water (100 mL) was added to the reaction mixture over a period of 15 min, maintaining the temperature at −1° C. to −2° C. The reaction mixture was stirred at −1° C. to −2° C. for 1.5 h. The reaction mixture was added slowly to a suspension of copper(I)bromide (73 g, 0.508 mol) in water (73 mL) and aqueous HBr (73 mL). The reaction mixture was stirred at 25° C. for 1 h and then digested at 70° C. for 1 h. The solid was filtered, washed with water till the pH of the filtrate was 7 and dried to obtain the title compound. Yield: 94 g (90%); 1H NMR (DMSO-d6, 300 MHz): δ 2.37 (s, 3H, CH3), 7.64 (m, 2H, Ar), 7.87 (s, 1H, Ar); MS: m/e (ES−) 214 (M−1).
Quantity
73 g
Type
reactant
Reaction Step One
Name
Quantity
486 mL
Type
reactant
Reaction Step One
Name
Quantity
411 mL
Type
solvent
Reaction Step One
Quantity
32 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Two
Name
Quantity
73 mL
Type
reactant
Reaction Step Three
Name
Quantity
73 mL
Type
solvent
Reaction Step Three
Quantity
73 g
Type
catalyst
Reaction Step Three

Synthesis routes and methods II

Procedure details

A mixture of methyl-4-bromo-3-methylbenzoate (400 mg) in 2N NaOH aqueous solution (3 mL) and THF (5 mL) was stirred at room temperature for 16 h. The mixture was washed with Et2O. The aqueous layer was acidified with 4N HCl aqueous solution, extracted with EtOAc. The organic extracts were dried over Na2SO4, filtered and concentrated under reduced pressure to give 4-bromo-3-methyl-benzoic acid as white powder: MS (m/z) 215 (M+1); 1H NMR (CD3OD, 400 MHz) δ 7.95 (s, 1H), 7.76 (d, 1H), 7.64 (d, 1H), 2.47 (s, 3H).
Quantity
400 mg
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
45
Citations
Z Chen, P Tao, Y Cai, Y Ma, L Huang, J Luo… - Journal of Molecular …, 2021 - Elsevier
A new lanthanide coordination polymer (LnCPs) of {[Tb 2 (4-BMBA) 6 (H 2 O) 4 ]•(4,4′-bpy)} n (TbCPs, 4-BMBA = 4‑bromo-3-methylbenzoic acid, 4,4′-bpy = 4,4′-bpy) was obtained …
Number of citations: 2 www.sciencedirect.com
D Nasipuri, AK Samaddar, IA Datta - Journal of the Chemical Society …, 1979 - pubs.rsc.org
… The monobromoand dibromo-nitriles were hydrolysed by ethanolic sodium hydroxide to furnish 4-bromo-3-methylbenzoic acid, mp 208 "C (lit.13 mp 209 "C) and 2,4-dibromo-5-…
Number of citations: 6 pubs.rsc.org
KV Zherikova, AA Svetlov, NV Kuratieva, SP Verevkin - Chemosphere, 2016 - Elsevier
Temperature dependences of vapor pressures for 2-, 3-, and 4-bromobenzoic acid, as well as for five isomeric bromo-methylbenzoic acids were studied by the transpiration method. …
Number of citations: 21 www.sciencedirect.com
A Smeets, P Willot, J De Winter, P Gerbaux… - …, 2011 - ACS Publications
… The corresponding nickel initiator could be prepared by converting 4-bromo-3-methylbenzoic acid (6) to its acid chloride (7) by means of oxalyl chloride, which was reacted with 2-amino…
Number of citations: 80 pubs.acs.org
S Hirashima, T Suzuki, T Ishida, S Noji… - Journal of medicinal …, 2006 - ACS Publications
… Ketone 3e was synthesized from Weinreb amide 17 26 (prepared from 4-bromo-3-methylbenzoic acid; see Experimental Section). Conversion of the Weinreb amide 26 with the …
Number of citations: 215 pubs.acs.org
RJ Hall, J Marchant, AMF Oliveira-Campos… - Journal of the …, 1992 - pubs.rsc.org
… Removal of the solvent gave the pure 4-bromo-3-methylbenzoic acid 22 as colourless needles (67.1 mg, 63%), mp 204-205 "C (1it.,l7 209210 "C); mixed mp 202-207 "C; 6, 2.36 (3 H, s, …
Number of citations: 39 pubs.rsc.org
CV Credille, CN Morrison, RW Stokes… - Journal of medicinal …, 2019 - ACS Publications
… In a 30 mL microwave vessel were combined 4-bromo-3-methylbenzoic acid (1.0 g, 4.6 mmol), bis(pinacolato)diboron (1.77 g, 6.9 mmol), potassium acetate (1.14 g, 11.6 mmol), and Pd(…
Number of citations: 31 pubs.acs.org
T Ikai, K Kimura, K Maeda, S Kanoh - Reactive and Functional Polymers, 2014 - Elsevier
… Tetrakis(triphenylphosphine)palladium(0) Pd(PPh 3 ) 4 and 4-bromo-3-methylbenzoic acid were purchased from Wako (Osaka, Japan). 2-Bromo-3-methylbenzoyl chloride and 4-bromo-…
Number of citations: 7 www.sciencedirect.com
JM Salvino, M Mervic, HJ Mason… - The Journal of …, 1999 - ACS Publications
… )phenoxymethylcopoly(styrene-1%-divinylbenzene)resin (3) (4 g; 3 mmol) was allowed to swell in DMF (32 mL) for 10 min and then was treated with 4-bromo-3-methylbenzoic acid (…
Number of citations: 63 pubs.acs.org
AT Yordanov, K Garmestani, M Zhang, Z Zhang… - Nuclear medicine and …, 2001 - Elsevier
… A mixture of 4-bromo-3-methylbenzoic acid (0.70 g, 3.3 mmol), methanol (100 mL) and concentrated H 2 SO 4 (1 mL) was refluxed for 18 h. The solvent was evaporated and the residue …
Number of citations: 55 www.sciencedirect.com

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